cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine
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Overview
Description
The compound “cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine” is also known as cobalt(II) phthalocyanine. It is a coordination complex with a cobalt ion at its center, surrounded by a large, planar, aromatic macrocycle. This compound is part of the phthalocyanine family, which is known for its stability and unique electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt(II) phthalocyanine can be synthesized through various methods. One common method involves the reaction of cobalt salts with phthalonitrile in the presence of a base. The reaction typically occurs at high temperatures (around 200-300°C) and may require a solvent such as quinoline .
Industrial Production Methods
Industrial production of cobalt(II) phthalocyanine often involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors to maintain consistent reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
Cobalt(II) phthalocyanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cobalt(III) phthalocyanine.
Reduction: It can be reduced to form cobalt(I) phthalocyanine.
Substitution: The peripheral hydrogen atoms can be substituted with various functional groups to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Reagents like halogens or alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of cobalt(II) phthalocyanine with altered electronic and physical properties .
Scientific Research Applications
Cobalt(II) phthalocyanine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which cobalt(II) phthalocyanine exerts its effects is primarily through its ability to transfer electrons. The cobalt ion can undergo redox reactions, cycling between different oxidation states. This property makes it an effective catalyst in various chemical reactions. The macrocyclic structure also allows for strong interactions with other molecules, enhancing its catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- Iron(II) phthalocyanine
- Copper(II) phthalocyanine
- Zinc(II) phthalocyanine
Comparison
Cobalt(II) phthalocyanine is unique due to its specific electronic properties and stability. Compared to iron(II) phthalocyanine, it has a higher oxidation potential, making it more suitable for certain catalytic applications. Copper(II) phthalocyanine is often used in pigments and dyes but lacks the same catalytic efficiency as cobalt(II) phthalocyanine. Zinc(II) phthalocyanine is primarily used in photodynamic therapy but does not have the same range of applications as cobalt(II) phthalocyanine .
Biological Activity
Cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine is a complex coordination compound known for its unique structural properties and potential biological activities. This article explores the biological activity of this compound through various studies and findings.
Structural Characteristics
The compound features a complex polycyclic structure that includes multiple nitrogen atoms coordinated to a cobalt ion. This unique arrangement contributes to its potential reactivity and biological interactions.
Key Structural Features
- Cobalt Ion : Central to the compound's properties.
- Hexaza Framework : Provides stability and potential for interaction with biological macromolecules.
- Tetraconta Structure : Indicates a highly complex arrangement that may influence its biological activity.
Antimicrobial Properties
Research has indicated that cobalt complexes exhibit antimicrobial activity against various pathogens. The hexaza framework in this compound may enhance its ability to disrupt microbial cell membranes or interfere with metabolic processes.
Case Study: Antibacterial Activity
A study demonstrated that cobalt-based compounds showed significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis and function .
Cytotoxic Effects
Cobalt complexes have been studied for their cytotoxic effects on cancer cells. The unique coordination environment of the cobalt ion allows for interaction with cellular targets such as DNA and proteins.
Research Findings
- Cell Line Studies : In vitro studies on cancer cell lines showed that the compound induced apoptosis through the activation of caspase pathways .
- Mechanism of Action : The cytotoxicity was linked to oxidative stress induced by cobalt ion release within cells .
Enzyme Inhibition
Cobalt complexes are known to inhibit certain enzymes that are vital for cellular metabolism.
Example
- Amine Oxidases : Cobalt(II) complexes have been shown to inhibit amine oxidase activity, which is crucial for neurotransmitter metabolism .
Comparative Analysis of Biological Activities
Properties
Molecular Formula |
C32H20CoN12 |
---|---|
Molecular Weight |
631.5 g/mol |
IUPAC Name |
cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine |
InChI |
InChI=1S/C32H20N12.Co/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;/h1-12H,33-36H2;/q-2;+2 |
InChI Key |
LEZDMLSONPDWAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC(=C9)N.[Co+2] |
Related CAS |
123385-16-0 |
Origin of Product |
United States |
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